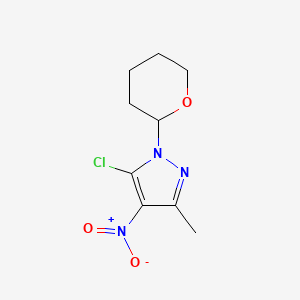

5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

CAS No.:

Cat. No.: VC13783033

Molecular Formula: C9H12ClN3O3

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3O3 |

|---|---|

| Molecular Weight | 245.66 g/mol |

| IUPAC Name | 5-chloro-3-methyl-4-nitro-1-(oxan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C9H12ClN3O3/c1-6-8(13(14)15)9(10)12(11-6)7-4-2-3-5-16-7/h7H,2-5H2,1H3 |

| Standard InChI Key | MCPQHNXECZFFEV-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCO2 |

| Canonical SMILES | CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCO2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₉H₁₂ClN₃O₃ and a molecular weight of 245.66 g/mol . Its IUPAC name, 5-chloro-3-methyl-4-nitro-1-(oxan-2-yl)pyrazole, reflects the substitution pattern: a chlorine atom at position 5, a methyl group at position 3, a nitro group at position 4, and a tetrahydro-2H-pyran (THP) moiety at position 1. The THP group enhances solubility and stability, making the compound suitable for synthetic modifications .

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.57 g/cm³ (predicted) | |

| Boiling Point | 391.0°C (predicted) | |

| pKa | -4.32 (predicted) | |

| LogP | 1.74 |

The crystal structure remains uncharacterized, but computational models suggest a planar pyrazole ring with the THP group adopting a chair conformation.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step reactions starting from hydrazines and carbonyl compounds. A common approach includes:

-

Cyclization: Reacting 3-methyl-5-chloropyrazole with nitric acid to introduce the nitro group .

-

Protection: Adding the THP group via a nucleophilic substitution reaction using dihydropyran under acidic conditions.

-

Purification: Isolating the product via column chromatography (yield: 30–50%).

Copper catalysts, such as CuI, are employed to enhance cyclization efficiency. Alternative methods utilize Sonogashira coupling or click chemistry for derivatives, as seen in related pyrazole syntheses .

Reaction Mechanisms

The nitro group at position 4 participates in electrophilic substitution reactions, while the THP group can be deprotected under acidic conditions to yield reactive intermediates . For example, treatment with HCl in ethanol removes the THP group, generating 5-chloro-3-methyl-4-nitro-1H-pyrazole, a precursor for further functionalization .

Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The nitro group is critical for disrupting bacterial cell membrane integrity .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the THP and nitro groups could optimize bioactivity.

-

Target Identification: Proteomic studies are needed to elucidate molecular targets, particularly in inflammatory pathways .

-

Toxicology Profiles: Chronic toxicity assays in mammalian models are essential for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume